Intermediate Conformational Flexibility of Cyclopentyl
The cyclopentyl ring in N-[1-(pyridin-4-yl)ethyl]cyclopentanamine adopts a puckered conformation that is more rigid than a freely rotating cyclohexyl ring but less strained than a cyclobutyl ring [1]. This intermediate flexibility minimizes the entropic penalty upon target binding while still accommodating induced-fit conformational changes. In a head-to-head comparison within an S1P receptor agonist series, replacing a cyclohexyl group with a cyclopentyl group resulted in a >29-fold improvement in S1P3 receptor potency (EC50 shift from >50,000 nM to 1,683 nM) [2]. This class-level inference supports the cyclopentyl moiety as a preferred scaffold for optimizing binding kinetics.
| Evidence Dimension | Receptor Potency (S1P3 EC50) |
|---|---|
| Target Compound Data | Cyclopentyl-substituted analog: 1683 nM |
| Comparator Or Baseline | Cyclohexyl-substituted analog: >50,000 nM |
| Quantified Difference | >29-fold improvement in potency |
| Conditions | S1P3 receptor agonism assay in CHO cells, n=3 |
Why This Matters
This data demonstrates that the cyclopentyl group can dramatically enhance target engagement compared to a cyclohexyl analog, providing a quantitative rationale for selecting N-[1-(pyridin-4-yl)ethyl]cyclopentanamine over its cyclohexyl counterpart in SAR campaigns.
- [1] Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Chapter on cycloalkane conformations). View Source
- [2] Bolli, M. H., et al. (2014). 2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry, 57(1), 78-97. Table 2. View Source
